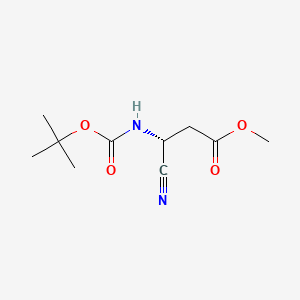
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyano group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method is to start with an amino acid or its derivative and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can undergo various chemical reactions, including:
Substitution: The cyano group can also participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Free amine.
Reduction: Primary amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the cyano group can be converted into various functional groups through reduction or substitution reactions . These transformations enable the compound to participate in the synthesis of peptides and other biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid .
- tert-Butyloxycarbonyl-protected amino acid ionic liquids .
Uniqueness
®-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to its combination of a Boc-protected amino group and a cyano group, which provides versatility in synthetic applications. The presence of the cyano group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
methyl (3R)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Clé InChI |
QVSANTWADHLKOI-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
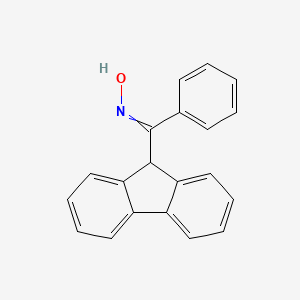
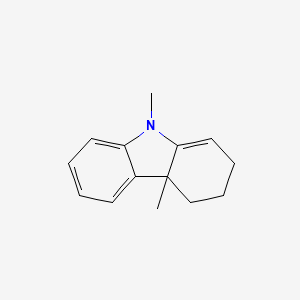
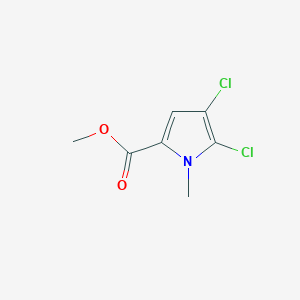
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)
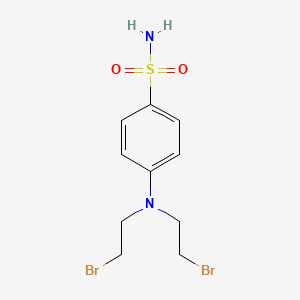
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
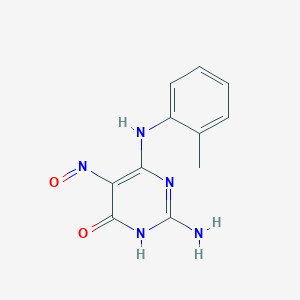
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
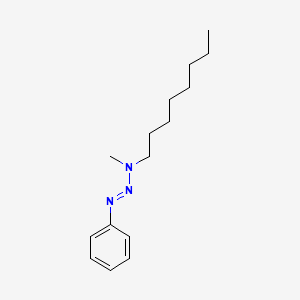
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
